molecular formula C13H20O7 B14508094 Acetic acid;(2-ethoxyphenyl)methanediol CAS No. 64002-51-3

Acetic acid;(2-ethoxyphenyl)methanediol

Cat. No.: B14508094
CAS No.: 64002-51-3
M. Wt: 288.29 g/mol
InChI Key: TYHKWMWEZUTVAG-UHFFFAOYSA-N
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Description

Acetic acid;(2-ethoxyphenyl)methanediol is an organic compound with the molecular formula C 13 H 20 O 7 and a molecular weight of 288.29 g/mol . This chemical, also known by its CAS registry number 64002-51-3, is characterized by a density of approximately 1.147 g/cm³ and a high boiling point of around 344°C at 760 mmHg, indicating its stability at elevated temperatures . Its flash point is about 150°C, which is an important safety consideration for laboratory handling and storage . The compound is supplied as a high-purity material intended solely for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a building block or intermediate in synthetic organic chemistry, particularly for the introduction of the (2-ethoxyphenyl)methanediol moiety into more complex molecular architectures. The documented synthetic route achieving an ~82% yield underscores its potential as a viable intermediate for efficient chemical synthesis .

Properties

CAS No.

64002-51-3

Molecular Formula

C13H20O7

Molecular Weight

288.29 g/mol

IUPAC Name

acetic acid;(2-ethoxyphenyl)methanediol

InChI

InChI=1S/C9H12O3.2C2H4O2/c1-2-12-8-6-4-3-5-7(8)9(10)11;2*1-2(3)4/h3-6,9-11H,2H2,1H3;2*1H3,(H,3,4)

InChI Key

TYHKWMWEZUTVAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2-ethoxyphenyl)methanediol can be achieved through various methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with formaldehyde in the presence of a base to form the intermediate 2-ethoxyphenylmethanol. This intermediate is then oxidized to form the desired methanediol derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The use of heterogeneous catalysts, such as nickel-indium bimetallic catalysts, can enhance the efficiency of the oxidation process, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2-ethoxyphenyl)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;(2-ethoxyphenyl)methanediol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2-ethoxyphenyl)methanediol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and aromatic stacking. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Methanediol (CH₂(OH)₂)

Key Properties :

  • Molecular Weight : 64.04 g/mol.
  • Hydrogen Content : 8.4 wt% H₂, higher than formic acid (4.4 wt%) .
  • Stability : Kinetically stable in aqueous solutions but prone to dehydration to formaldehyde (HCHO) with a half-life of 100–900 s in warm cloud droplets .

Comparison :

  • (2-Ethoxyphenyl)methanediol is expected to exhibit reduced dehydration rates compared to methanediol due to steric hindrance from the bulky ethoxyphenyl group. This could enhance its stability in hydrogen storage applications .
  • The ethoxyphenyl substituent increases molecular weight (180.19 g/mol vs. 64.04 g/mol for methanediol) and may reduce solubility in polar solvents.

Formaldehyde (HCHO)

Key Properties :

  • Molecular Weight : 30.03 g/mol.
  • Reactivity : Highly reactive, participating in atmospheric oxidation to form formic acid (HCOOH) via methanediol intermediates .

Comparison :

  • Its larger structure limits gas-phase mobility, making it more suitable for condensed-phase applications .

Formic Acid (HCOOH)

Key Properties :

  • Hydrogen Content : 4.4 wt% H₂ in technical aqueous solutions .
  • Applications : Used in hydrogen production via catalytic decomposition.

Comparison :

  • (2-Ethoxyphenyl)methanediol offers nearly double the theoretical hydrogen content (8.4 wt%) compared to formic acid, making it a superior candidate for hydrogen storage .
  • However, its decomposition may require specialized catalysts, whereas formic acid dehydrogenation is well-studied .

Acetic Acid Derivatives

Examples :

  • Methyl 2-(2-acetylphenyl)acetate (C₁₁H₁₂O₃): An ester derivative with applications in organic synthesis .
  • 2-Methoxy-2-phenylacetic acid : A mandelic acid derivative used in pharmaceutical intermediates .

Comparison :

  • (2-Ethoxyphenyl)methanediol differs in functional groups (diol vs. ester/carboxylic acid), leading to distinct reactivity. Its diol moiety enables participation in hydrogen bonding and coordination chemistry, unlike ester or carboxylic acid derivatives .

Data Tables

Table 1: Comparative Properties of Methanediol Derivatives

Compound Molecular Weight (g/mol) Hydrogen Content (wt%) Stability in Aqueous Solution Key Applications
Methanediol 64.04 8.4 Low (dehydrates to HCHO) Atmospheric HCOOH production
(2-Ethoxyphenyl)methanediol 180.19 8.4 (theoretical) Moderate (steric hindrance) Potential hydrogen storage
Formic acid 46.03 4.4 High Catalytic H₂ production

Table 2: Acetic Acid vs. Related Compounds

Compound Functional Groups Boiling Point (°C) Key Reactivity
Acetic acid Carboxylic acid 117.9 Acid-catalyzed reactions, esterification
(2-Ethoxyphenyl)methanediol Geminal diol, ethoxy N/A Hydrogen bonding, dehydration resistance
Methyl 2-(2-acetylphenyl)acetate Ester, acetyl N/A Nucleophilic acyl substitution

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for acetic acid;(2-ethoxyphenyl)methanediol, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise Synthesis : Dissolve precursors (e.g., 2-ethoxyphenol derivatives) in methanol with catalytic sulfuric acid, reflux for 4–6 hours, and purify via recrystallization (ethanol/ice water) to isolate the product .
  • Yield Optimization : Monitor pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions (e.g., ester hydrolysis) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify structural integrity .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Analytical Workflow :

  • Spectroscopy : Use FT-IR to identify hydroxyl (-OH, 3200–3600 cm⁻¹) and ester (C=O, 1700–1750 cm⁻¹) groups .
  • Chromatography : Employ GC-MS for volatile byproduct analysis (e.g., residual acetic anhydride) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the methanediol moiety .

Advanced Research Questions

Q. How can factorial design optimize multi-variable experimental conditions for synthesizing this compound?

  • Methodology :

  • Variable Selection : Test factors like catalyst concentration (0.5–2.0 mol%), solvent polarity (methanol vs. ethanol), and reflux time (2–8 hours) .
  • Response Surface Modeling : Use a central composite design to predict optimal yield (e.g., 85% at 70°C, 1.5 mol% H₂SO₄) and validate via ANOVA (p < 0.05) .
  • AI Integration : Train machine learning models on historical reaction data to recommend parameter adjustments in real time (e.g., COMSOL Multiphysics simulations) .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Case Study :

  • Conflict : NMR suggests a planar methanediol group, while X-ray shows a bent conformation due to crystal packing .
  • Resolution : Perform DFT calculations (B3LYP/6-31G*) to compare gas-phase (NMR-equivalent) and solid-state (X-ray) geometries .
  • Validation : Use variable-temperature NMR to observe conformational flexibility in solution .

Q. What strategies mitigate instability of this compound under oxidative conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Expose the compound to H₂O₂ (3–10%) at 40°C for 24–72 hours .
  • Stabilizers : Evaluate antioxidants (e.g., BHT) or chelating agents (EDTA) to reduce degradation rates .
  • Mechanistic Insight : LC-MS identifies degradation products (e.g., quinone derivatives), guiding structural modifications .

Q. How do steric and electronic effects of the 2-ethoxy group influence reactivity in cross-coupling reactions?

  • Comparative Analysis :

  • Control Experiments : Substitute 2-ethoxy with 4-ethoxy or methoxy groups to assess electronic contributions (Hammett σ values) .
  • Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates with Pd catalysts (e.g., Suzuki-Miyaura coupling) .
  • Computational Modeling : MO analysis (Gaussian 09) reveals orbital interactions affecting transition-state stability .

Methodological Resources

  • Data Contradiction Analysis : Follow the framework in The Most Comprehensive Writing Guide for Science Students to document anomalies and propose follow-up experiments .
  • Ethical Compliance : Adhere to ACS Ethical Guidelines for data reporting and reproducibility .

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